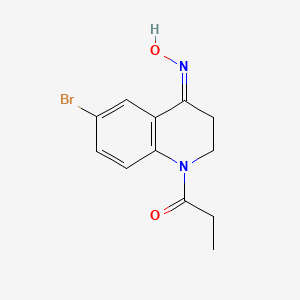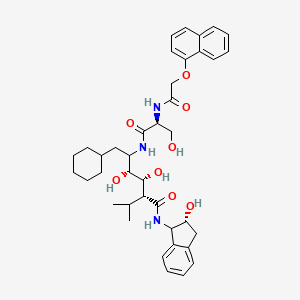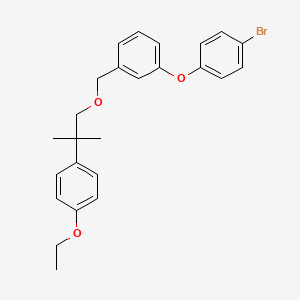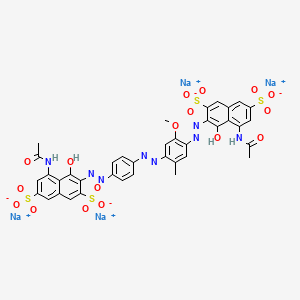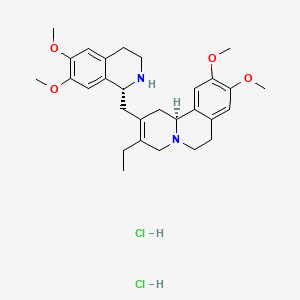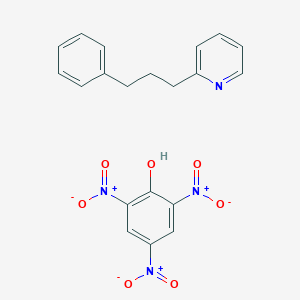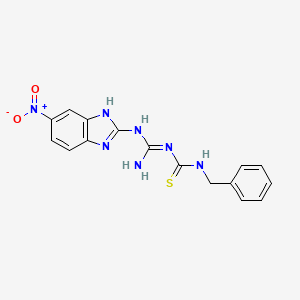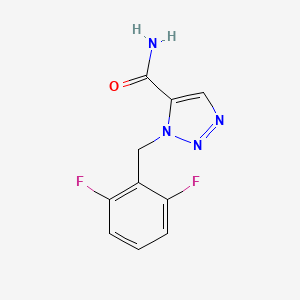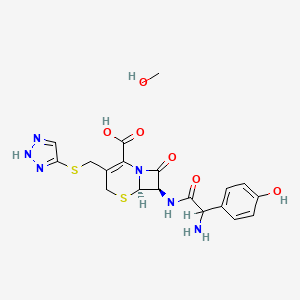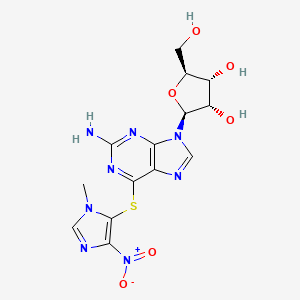
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes hydrazinecarboximidamide and phenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the reaction of hydrazine derivatives with isocyanates or thioamides under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride may include other hydrazine derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields
Properties
CAS No. |
126301-93-7 |
|---|---|
Molecular Formula |
C12H18ClN5S |
Molecular Weight |
299.82 g/mol |
IUPAC Name |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-phenylthiourea;hydrochloride |
InChI |
InChI=1S/C12H17N5S.ClH/c1-3-9(2)15-16-11(13)17(12(14)18)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H2,13,16)(H2,14,18);1H/b15-9+; |
InChI Key |
OYBHYXBFTPNIPF-NSPIFIKESA-N |
Isomeric SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=CC=C1)C(=S)N)/C.Cl |
Canonical SMILES |
CCC(=NN=C(N)N(C1=CC=CC=C1)C(=S)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


